This compound can be derived from various synthetic pathways, particularly those involving alkynes and alcohols. It is primarily classified under the categories of alcohols and alkynes in organic chemistry, which are essential in various chemical reactions and applications.
The synthesis of 6-Phenyl-5-hexyn-3-ol can be achieved through several methods, including:
The structure of 6-Phenyl-5-hexyn-3-ol consists of a hexynol chain with a phenyl group at the sixth carbon position. The molecular geometry includes:
The InChI key for this compound is InChI=1S/C12H14O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8
.
6-Phenyl-5-hexyn-3-ol participates in various chemical reactions typical for alcohols and alkynes:
These reactions are significant for creating derivatives that may have enhanced properties or specific functionalities for industrial applications.
The mechanism of action for reactions involving 6-Phenyl-5-hexyn-3-ol typically involves the following steps:
These mechanisms are crucial for understanding how this compound can be manipulated in synthetic organic chemistry.
6-Phenyl-5-hexyn-3-ol has several applications in scientific research and industry:
These applications highlight its significance not only in academic research but also in practical industrial contexts, emphasizing its versatility as a chemical compound.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3